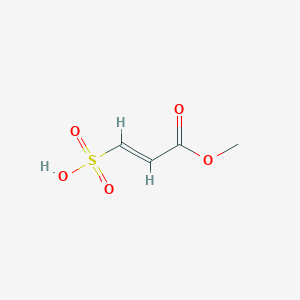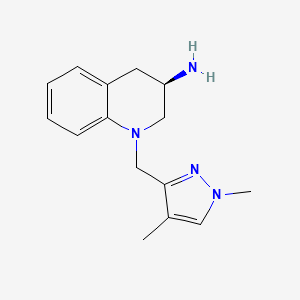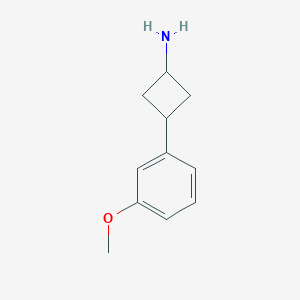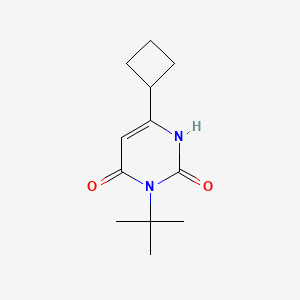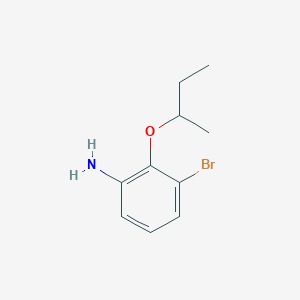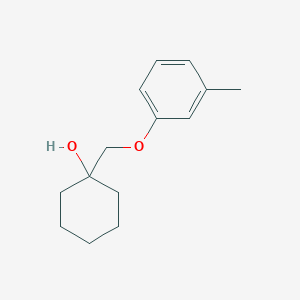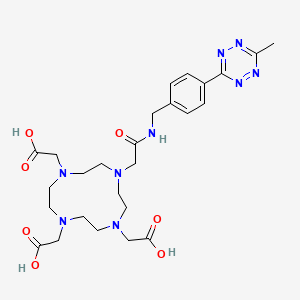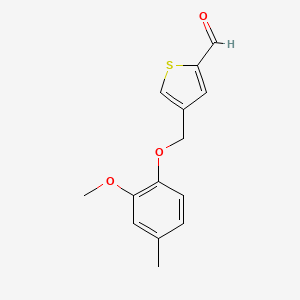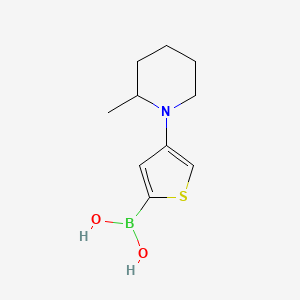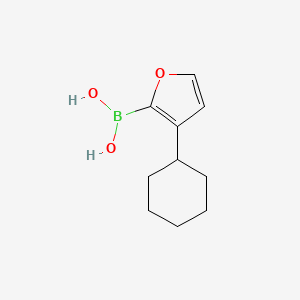
(3-Cyclohexylfuran-2-yl)boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3-Cyclohexylfuran-2-yl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a furan ring, which is further substituted with a cyclohexyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (3-Cyclohexylfuran-2-yl)boronic acid typically involves the reaction of a cyclohexyl-substituted furan with a boron-containing reagent. One common method is the electrophilic trapping of an organometallic reagent with a boric ester, such as triisopropyl borate (B(Oi-Pr)3) . The reaction conditions often require a palladium catalyst and a base, such as potassium acetate, to facilitate the formation of the boronic acid.
Industrial Production Methods
Industrial production methods for boronic acids, including this compound, often involve large-scale Suzuki–Miyaura coupling reactions. These methods are optimized for high yield and purity, utilizing efficient catalysts and reaction conditions to minimize by-products and waste .
Analyse Chemischer Reaktionen
Types of Reactions
(3-Cyclohexylfuran-2-yl)boronic acid undergoes various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the boronic acid to boranes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Palladium catalysts and bases like potassium acetate are commonly used in Suzuki–Miyaura coupling reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the major product is typically a biaryl compound formed by the coupling of the boronic acid with an aryl halide .
Wissenschaftliche Forschungsanwendungen
(3-Cyclohexylfuran-2-yl)boronic acid has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.
Biology: Investigated for its potential as a biochemical tool for enzyme inhibition and protein manipulation.
Wirkmechanismus
The mechanism of action of (3-Cyclohexylfuran-2-yl)boronic acid in Suzuki–Miyaura coupling involves several key steps:
Oxidative Addition: The palladium catalyst undergoes oxidative addition with an aryl halide, forming a palladium-aryl complex.
Transmetalation: The boronic acid transfers its organic group to the palladium complex.
Reductive Elimination: The palladium complex undergoes reductive elimination, forming the new carbon-carbon bond and regenerating the palladium catalyst.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Phenylboronic acid
- 4-Formylphenylboronic acid
- 3-Formylphenylboronic acid
Uniqueness
(3-Cyclohexylfuran-2-yl)boronic acid is unique due to its specific substitution pattern, which imparts distinct reactivity and selectivity in chemical reactions. The presence of the cyclohexyl group can influence the steric and electronic properties of the compound, making it suitable for specific applications where other boronic acids may not be as effective .
Eigenschaften
CAS-Nummer |
2225170-31-8 |
|---|---|
Molekularformel |
C10H15BO3 |
Molekulargewicht |
194.04 g/mol |
IUPAC-Name |
(3-cyclohexylfuran-2-yl)boronic acid |
InChI |
InChI=1S/C10H15BO3/c12-11(13)10-9(6-7-14-10)8-4-2-1-3-5-8/h6-8,12-13H,1-5H2 |
InChI-Schlüssel |
VLUFDYGWIUUHHH-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=C(C=CO1)C2CCCCC2)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Neopentyl-3H-imidazo[4,5-b]pyridine](/img/structure/B13345715.png)
